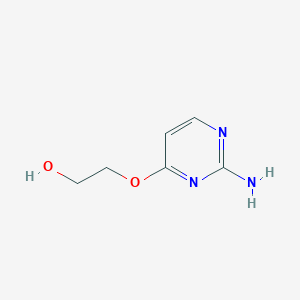

2-((2-Aminopyrimidin-4-yl)oxy)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-Aminopyrimidin-4-yl)oxy)ethanol is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Alkylation and Condensation Reactions

The primary amine group on the pyrimidine ring participates in alkylation and condensation pathways. For example:

-

Phenacyl Halide Alkylation : Under basic conditions (e.g., triethylamine in ethanol), the amine reacts with phenacyl halides via an S<sub>N</sub>2 mechanism to form alkylated intermediates. This is critical for synthesizing bioactive analogues (e.g., VEGFR2 inhibitors) .

-

Schiff Base Formation : Heating with aldehydes or ketones generates Schiff base intermediates, which can cyclize under thermal conditions to form fused heterocycles like pyrimido[4,5-d]pyrimidines .

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-deficient pyrimidine ring undergoes S<sub>N</sub>Ar reactions at the 4-position. Key examples include:

Cyclization and Heterocycle Formation

The ethoxyethanol side chain facilitates cyclization:

-

Formamide-Mediated Cyclization : Heating with formamide (110–140°C) forms Schiff base intermediates, which cyclize to yield bicyclic pyrimido[4,5-d]pyrimidin-4-ol derivatives .

-

Triethyl Orthoformate Reactions : Reaction with triethyl orthoformate under reflux generates pyrimidine-fused morpholine derivatives, forming new C–N bonds .

Cross-Coupling Reactions

The pyrimidine core participates in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Using Pd catalysts, the 4-chloro substituent reacts with aryl boronic acids to generate biaryl derivatives. For example, coupling with 2-fluoropyridine-3-boronic acid yields aminopyridine intermediates for kinase inhibitors .

-

Sonogashira Coupling : Terminal alkynes react with halogenated pyrimidines to form ethynyl-linked conjugates, enhancing π-stacking in drug design .

Hydrolysis and Functional Group Interconversion

-

Ester Hydrolysis : Ethyl ester derivatives of related pyrimidines hydrolyze under acidic or basic conditions to carboxylic acids, enabling further amide coupling .

-

Ethoxy Group Oxidation : The terminal ethanol group can be oxidized to a carboxylic acid using NaIO<sub>4</sub> under controlled conditions, expanding solubility and reactivity .

Key Mechanistic Insights

-

Thermal Stability : Reactions above 140°C risk decomposition, requiring precise temperature control during cyclization .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance S<sub>N</sub>Ar reactivity, while protic solvents favor alkylation .

This compound’s versatility in forming fused heterocycles, coupled with its adaptability in cross-coupling and functionalization, makes it a cornerstone in developing kinase inhibitors and anticancer agents. Further optimization of reaction conditions could unlock novel bioactive scaffolds.

Eigenschaften

Molekularformel |

C6H9N3O2 |

|---|---|

Molekulargewicht |

155.15 g/mol |

IUPAC-Name |

2-(2-aminopyrimidin-4-yl)oxyethanol |

InChI |

InChI=1S/C6H9N3O2/c7-6-8-2-1-5(9-6)11-4-3-10/h1-2,10H,3-4H2,(H2,7,8,9) |

InChI-Schlüssel |

TZKXDXFYIRMPNC-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1OCCO)N |

Kanonische SMILES |

C1=CN=C(N=C1OCCO)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.